2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-3-2-4-14-16(10)19-17(23-14)18-15(20)8-11-5-6-12-13(7-11)22-9-21-12/h2-7H,8-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUZRXIIYHNRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide typically involves the condensation of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with 4-methylbenzo[d]thiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, derivatives containing the benzo[d]thiazole moiety have been linked to the suppression of tumor growth in various cancer models.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The presence of the thiazole ring is known to enhance antibacterial effects by disrupting bacterial cell wall synthesis or function . Preliminary studies indicate that this compound can inhibit the growth of certain pathogens, making it a candidate for further exploration in antibiotic development.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of similar compounds, suggesting that this compound may offer protective effects against neurodegenerative diseases. This activity is believed to stem from its ability to modulate oxidative stress and inflammation in neuronal cells .
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Its structural components allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in conditions such as diabetes and obesity .
Case Studies
Several case studies have explored the applications of compounds similar to this compound:
- Case Study on Anticancer Activity :
- Antimicrobial Testing :
- Neuroprotective Mechanisms :
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Ring
4-Methyl vs. 4-Ethoxyphenyl Substituents
- Analog : 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide (CAS 921922-68-1) features a 4-ethoxyphenyl group, increasing molecular weight (382.4 g/mol , C₂₀H₁₈N₂O₄S) and introducing an electron-donating ethoxy group. This substitution may improve solubility in polar solvents but reduce blood-brain barrier penetration compared to the methyl group .
Thiol and Amino Modifications
- Analog: 2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide (CAS 1021124-75-3) incorporates a thioether linkage and an amino group, increasing polarity (MW: 385.5 g/mol). The amino group enables hydrogen bonding, which could enhance target binding but reduce metabolic stability .
Acetamide Bridge Modifications
Oxoacetamide Derivatives
Triazole and Piperazine Additions
- Analog : Compounds 47–50 () feature piperazine-sulfonylbenzothiazole acetamides. For example, 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) shows potent gram-positive antibacterial activity. The sulfonyl-piperazine group introduces rigidity and hydrogen-bonding capacity, which the target compound lacks .
Antimicrobial Activity
- Analog : Compounds 47 and 48 () exhibit strong activity against Staphylococcus aureus (gram-positive) due to their sulfonyl-piperazine moieties. The target compound’s 4-methyl group may confer milder activity, though specific data are unavailable .
- The target compound’s methyl group may alter binding compared to triazole-containing analogs .
Anti-inflammatory and Analgesic Activity
Comparative Data Table
Biological Activity
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the condensation of benzo[d][1,3]dioxole derivatives with thiazole moieties. The reaction conditions often require careful control to yield high-purity products. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
| Doxorubicin (control) | MCF7 | 4.56 |
The compound demonstrated significant antiproliferative activity in vitro, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin.
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Several studies indicate that these compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Induction of Apoptosis : The compounds have been shown to trigger apoptosis in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial activities. Recent literature suggests that benzothiazole derivatives exhibit notable activity against Mycobacterium tuberculosis and other pathogens .
Case Studies
A recent study focused on the synthesis and biological evaluation of benzothiazole-based compounds demonstrated that similar structures could effectively inhibit M. tuberculosis with promising IC50 values compared to standard treatments . The study employed various synthetic strategies including microwave-assisted methods to enhance yield and purity.
Q & A
Case Study: Interpreting Ambiguous NMR Peaks in Thiazole-Acetamide Derivatives
- Issue : Overlapping signals for thiazole and benzo[d][1,3]dioxole protons .
- Resolution :
2D NMR : Use HSQC to assign carbon-proton correlations and NOESY to confirm spatial proximity of aromatic groups .
Isotopic Labeling : Synthesize ¹³C-labeled acetamide to resolve carbonyl carbon shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
